REACTION_CXSMILES
|
[C:1]([C:3]1[CH:8]=[CH:7][C:6]([F:9])=[CH:5][CH:4]=1)#[CH:2].Br[C:11]1[CH:25]=[CH:24][C:14]([C:15]([C:17]2[CH:22]=[CH:21][C:20]([F:23])=[CH:19][CH:18]=2)=[O:16])=[CH:13][CH:12]=1.C(N(CC)CC)C>ClCCl>[F:9][C:6]1[CH:7]=[CH:8][C:3]([C:1]#[C:2][C:11]2[CH:12]=[CH:13][C:14]([C:15](=[O:16])[C:17]3[CH:18]=[CH:19][C:20]([F:23])=[CH:21][CH:22]=3)=[CH:24][CH:25]=2)=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(#C)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
27.93 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C(=O)C2=CC=C(C=C2)F)C=C1
|
Name
|
tetrakis(triphenylphosphine)palladium[0]
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring under argon for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 250 mL, 3-neck, round-bottom flask equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient overnight (16 hr)
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove a white precipitate of triethylamine hydrobromide
|
Type
|
CUSTOM
|
Details
|
The triethylamine solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the solids obtained
|
Type
|
WASH
|
Details
|
The resulting solution was washed with water (2×50 mL), 2% HCl (2×50 mL), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
CUSTOM
|
Details
|
the crude 4-fluoro-4′-(4-fluorobenzoyl)tolane was purified by silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
were obtained in a yield of 81%
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C#CC1=CC=C(C=C1)C(C1=CC=C(C=C1)F)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |